molecular formula C9H11N3OS B11890359 (2-Cyclopropyl-6-methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methanol

(2-Cyclopropyl-6-methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methanol

Cat. No.: B11890359
M. Wt: 209.27 g/mol
InChI Key: DKAYMNUVDZYNSH-UHFFFAOYSA-N
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Description

(2-Cyclopropyl-6-methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methanol is a heterocyclic compound that contains both imidazole and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopropyl-6-methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-cyclopropyl-1,3,4-thiadiazol-2-amine with 2-bromo-1,2-(substituted aryl) ethanones . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-Cyclopropyl-6-methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazole or thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution can introduce various alkyl or acyl groups.

Scientific Research Applications

(2-Cyclopropyl-6-methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Cyclopropyl-6-methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. For example, its anticancer activity is linked to the inhibition of hypoxia-inducible factor prolyl hydroxylase, which plays a role in cellular responses to low oxygen levels . This inhibition can disrupt cancer cell metabolism and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Cyclopropyl-6-methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methanol is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological properties and applications.

Properties

Molecular Formula

C9H11N3OS

Molecular Weight

209.27 g/mol

IUPAC Name

(2-cyclopropyl-6-methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methanol

InChI

InChI=1S/C9H11N3OS/c1-5-7(4-13)12-9(10-5)14-8(11-12)6-2-3-6/h6,13H,2-4H2,1H3

InChI Key

DKAYMNUVDZYNSH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(=N1)SC(=N2)C3CC3)CO

Origin of Product

United States

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